n-Boc-n-methyl-4-chloroanthranilic acid
Description
n-Boc-n-methyl-4-chloroanthranilic acid, systematically named 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid, is a synthetic organic compound that has garnered attention as a valuable scaffold in medicinal chemistry and organic synthesis. Its structure is characterized by an anthranilic acid core, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and also N-methylated. The aromatic ring is further substituted with a chlorine atom at the 4-position.
| Property | Value |
| CAS Number | 886362-06-7 |
| Molecular Formula | C13H16ClNO4 |
| Molecular Weight | 285.72 g/mol |
This strategic combination of a protected amine, a carboxylic acid, and a halogenated benzene (B151609) ring makes it a highly versatile building block for the construction of more complex molecules, particularly heterocyclic systems.
Anthranilic acid and its derivatives are a well-established class of compounds with a rich history in organic chemistry. They serve as key precursors for the synthesis of a wide array of bioactive molecules, including pharmaceuticals, agrochemicals, and dyes. The presence of both an amino group and a carboxylic acid on the same aromatic ring allows for a diverse range of chemical transformations.
The introduction of substituents on the anthranilic acid scaffold, such as the chloro group and the N-methyl and N-Boc protecting groups in this compound, significantly influences the molecule's reactivity and properties. The chlorine atom can alter the electronic nature of the aromatic ring and provide a handle for further functionalization through cross-coupling reactions. The N-methylation can impact the conformational preferences and biological activity of the final products.
The research focus on this compound stems from its utility as a versatile chemical scaffold for the synthesis of high-value compounds, particularly in the realm of medicinal chemistry. This protected amino acid derivative is a key intermediate in the construction of various heterocyclic systems, most notably quinazolinones. nih.govnih.govresearchgate.netresearchgate.net
Quinazolinones are a prominent class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The synthesis of chiral 2-alkylaminoquinazolin-4(3H)-ones, which are important intermediates for several kinase inhibitors and other drug candidates, often utilizes substituted anthranilic acids. nih.gov The N-Boc protecting group in this compound plays a crucial role in these syntheses, allowing for controlled and selective reactions to build the desired quinazolinone core. The subsequent removal of the Boc group under acidic conditions reveals the free amine for further elaboration.
The presence of the chloro and N-methyl groups on the anthranilic acid backbone allows for the fine-tuning of the steric and electronic properties of the resulting quinazolinone, which can be critical for achieving desired biological activity and selectivity. Therefore, this compound represents a pre-functionalized and protected building block that streamlines the synthesis of complex and medicinally relevant heterocyclic compounds.
The development of protecting groups for amino acids revolutionized the field of peptide synthesis and the broader area of organic synthesis. Prior to the advent of effective protecting groups, the synthesis of peptides was a formidable challenge due to the presence of multiple reactive functional groups in amino acids.
The introduction of the benzyloxycarbonyl (Cbz) group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement. However, the harsh conditions required for its removal limited its applicability. The subsequent development of the tert-butyloxycarbonyl (Boc) protecting group in the 1950s by Albertson and McKay, and its popularization in peptide synthesis by R. B. Merrifield, marked a significant advancement.
The Boc group offers several advantages:
Stability: It is stable to a wide range of reaction conditions, including basic and nucleophilic reagents.
Ease of Removal: It can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the free amine.
Orthogonality: The differential stability of the Boc group compared to other protecting groups (like Fmoc, which is base-labile) allows for selective deprotection strategies in the synthesis of complex molecules with multiple functional groups.
The use of N-Boc protected amino acids, such as this compound, has become a cornerstone of modern organic synthesis. These building blocks provide chemists with the tools to precisely control reactivity and construct intricate molecular architectures with high efficiency and selectivity, enabling the synthesis of novel therapeutic agents and other functional molecules.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(4)10-7-8(14)5-6-9(10)11(16)17/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTUNTBYAAXKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427444 | |
| Record name | n-boc-n-methyl-4-chloroanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-06-7 | |
| Record name | 4-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]methylamino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-boc-n-methyl-4-chloroanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for N Boc N Methyl 4 Chloroanthranilic Acid
Precursor Synthesis and Functionalization
The foundation for synthesizing the target compound lies in the effective preparation and modification of its core precursors. This involves derivatizing the starting anthranilic acid and selectively introducing the methyl group onto the nitrogen atom.
The modification of 4-chloroanthranilic acid is a key step that can be approached in several ways, often leveraging the reactivity of the amino and carboxylic acid groups or the aromatic ring itself. One common strategy involves reactions at the nitrogen atom. For instance, N-aryl anthranilic acids are often prepared through metal-catalyzed cross-coupling reactions. A chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the effective amination of 2-chlorobenzoic acids with various aniline (B41778) derivatives. nih.gov This method is advantageous as it eliminates the need for protecting the carboxylic acid group and produces N-aryl anthranilic acid derivatives in high yields. nih.gov For example, the coupling of 2,4-dichlorobenzoic acid with 4-methoxyaniline, using a copper catalyst, selectively yields N-(4-methoxyphenyl)-4-chloroanthranilic acid, demonstrating that amination occurs specifically at the halide position ortho to the carboxylic acid. nih.gov
Another derivatization approach involves reacting the amino group with other electrophiles. A patented process describes the reaction of 2,4-dichlorobenzoic acid with glycine (B1666218) in the presence of a base and a copper catalyst to produce N-carboxymethylene-4-chloroanthranilic acid. google.com This transformation highlights a method for forming a C-N bond to introduce a carboxymethylene group onto the nitrogen of the anthranilic acid core. google.com
These derivatization techniques underscore the versatility of the anthranilic acid scaffold, allowing for the introduction of various substituents necessary for building more complex molecules.
Achieving selective mono-N-methylation of the amino group in 4-chloroanthranilic acid is a critical and often challenging step, as over-methylation to form a tertiary amine can be a significant side reaction. Modern synthetic methods have shifted towards using less hazardous and more atom-economical methylating agents than traditional reagents like methyl halides.
Transition-metal catalysis using methanol (B129727) as a C1 source has emerged as an efficient alternative. nih.gov This "borrowing hydrogen" or "hydrogen autotransfer" process involves the temporary oxidation of methanol to formaldehyde (B43269) by the catalyst, followed by condensation with the amine to form an imine, and subsequent reduction to the methylated amine. researchgate.net Various transition metals, including ruthenium, iridium, and rhenium, have been shown to effectively catalyze this transformation. nih.govresearchgate.netnih.gov For example, a ruthenium complex, (DPEPhos)RuCl₂PPh₃, has demonstrated excellent catalytic performance for the N-methylation of various anilines with methanol under weakly basic conditions. nih.gov Similarly, rhenium and iridium pincer complexes are also active catalysts for the mono-N-methylation of aromatic amines. researchgate.netnih.gov
The selective N-methylation of Boc-protected amino acids has also been explored. researchgate.net While direct methylation of an N-H bond within a Boc-carbamate can be difficult, specific conditions, such as the use of methyl iodide (MeI) and sodium hydride (NaH) in THF, have been reported for Boc-protected valine. researchgate.net
The choice of catalyst and reaction conditions is paramount for controlling the regioselectivity and preventing undesired side reactions, ensuring the efficient formation of the N-methylated intermediate.
| Catalyst System | Methylating Agent | Base | Temperature | Substrate | Yield | Reference |
| Rhenium PNP pincer complex | Methanol | Cs₂CO₃ (5-10 mol%) | 140°C | Aromatic amines | High | researchgate.net |
| NHC–Ir(III) complexes | Methanol | KOtBu | 120°C | Anilines | >80% | nih.gov |
| (DPEPhos)RuCl₂PPh₃ | Methanol | Cs₂CO₃ (0.5 equiv) | Not specified | Aniline derivatives | 95–97% | nih.gov |
| Zn(OAc)₂/phenanthroline | CO₂ and PhSiH₃ | None | 25°C | N-methylaniline | 92% (N-formylation) | rsc.org |
| Sodium Hydride | Methyl Iodide | NaH | Not specified | N-Boc-valine | Not specified | researchgate.net |
N-Protection via tert-Butoxycarbonyl (Boc) Group Installation
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under mild acidic conditions. nih.gov Its installation on the N-methyl-4-chloroanthranilic acid intermediate is a crucial step to prevent unwanted side reactions in subsequent synthetic transformations.
The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically performed in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. A variety of methods have been developed to suit different substrates and conditions.
Standard protocols often involve reacting the amine with Boc₂O in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758), with a base such as triethylamine (B128534) (TEA) and sometimes a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com For secondary amines, which are less nucleophilic than primary amines, these conditions are generally effective. sigmaaldrich.com
Alternative, more environmentally friendly methods have also been developed. One approach describes an efficient and eco-friendly protocol for N-Boc protection using Boc₂O in a water-acetone mixture under catalyst-free conditions, affording excellent yields in short reaction times. nih.gov Another method utilizes a recyclable heterogeneous acid catalyst, Amberlyst-15, under solvent-free conditions, which provides the corresponding N-Boc derivatives in excellent yields (95-99%) within minutes.
A one-pot tandem procedure combining direct reductive amination with N-Boc protection has also been reported, allowing for the synthesis of N-Boc protected secondary amines from a primary amine and an aldehyde in a single step. nih.govresearchgate.net
| Reagents | Catalyst/Base | Solvent | Conditions | Amine Type | Yield | Reference |
| Boc₂O | Triethylamine, DMAP | Acetonitrile | Room Temp, 2h | Primary (Anthranilic acid) | 95% | chemicalbook.com |
| Boc₂O | None | Water/Acetone | Room Temp | Various | High | nih.gov |
| Boc₂O | Amberlyst-15 | Solvent-free | Room Temp, 1-3 min | Primary & Secondary | 95-99% | |
| Boc₂O, STAB | None | CH₂Cl₂ | Room Temp, 4h | Primary (Tandem DRA) | Excellent | nih.govresearchgate.net |
| Boc₂O | Solid-supported base | Methanol | Room Temp, 3h | Primary & Secondary | Not specified | sigmaaldrich.com |
To maximize the yield and purity of the N-Boc protected product, several reaction parameters can be optimized. The choice of solvent can be critical; for instance, solvent-free conditions using a heterogeneous catalyst like Amberlite-IR 120 have been shown to provide nearly quantitative yields, superior to reactions run in solvents like DCM, acetonitrile, or toluene.
The reactivity of the amine is another key factor. Less nucleophilic amines, such as anilines with electron-withdrawing groups, may react very slowly or not at all under certain conditions. sigmaaldrich.com In such cases, adjusting the stoichiometry of the reagents, increasing the reaction temperature, or using a more potent catalyst like DMAP may be necessary to drive the reaction to completion. chemicalbook.com
Purification is also a consideration. Excess Boc₂O and byproducts must be removed. Some methods employ a work-up with polymer-supported trisamine to scavenge excess Boc₂O, simplifying the purification process. sigmaaldrich.com The water-acetone method is advantageous as it often avoids competitive side reactions like the formation of isocyanate urea, leading to a cleaner product profile. nih.gov Careful monitoring of the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine the point of complete conversion and avoid prolonged reaction times that could lead to side product formation. nih.gov
Convergent and Divergent Synthetic Pathways to the Target Compound
The synthesis of n-Boc-n-methyl-4-chloroanthranilic acid can be approached through different strategic pathways, broadly categorized as divergent (or linear) and convergent. The choice of pathway depends on factors such as the availability of starting materials, step economy, and the ease of purification of intermediates.
A divergent synthesis involves starting from a common precursor, in this case, 4-chloroanthranilic acid, and sequentially applying reactions to build the final molecule. This approach allows for the synthesis of multiple related compounds from a single starting material. beilstein-journals.org Two potential linear pathways exist:
Pathway A1 (Methylation first):
Step 1: Regioselective N-methylation of 4-chloroanthranilic acid to form N-methyl-4-chloroanthranilic acid.
Step 2: N-Boc protection of the resulting secondary amine to yield the final product. This is often the more conventional linear approach.
Pathway A2 (Protection first):
Step 1: N-Boc protection of 4-chloroanthranilic acid to form N-Boc-4-chloroanthranilic acid.
Step 2: N-methylation of the protected amine. This step can be challenging as the N-H proton of a Boc-carbamate is less acidic and sterically hindered, often requiring strong bases like NaH. researchgate.net
Pathway B (Convergent):
Fragment 1 Synthesis: Preparation of a suitable N-methylated and N-Boc protected amine fragment.
Fragment 2 Synthesis: Preparation of a 2,4-dihalobenzoic acid derivative.
Coupling: A final cross-coupling reaction, such as a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, to join the two fragments and form the target molecule. nih.gov This approach constructs the final N-aryl bond, connecting the pre-functionalized amine to the aromatic ring.
Stepwise Functionalization Strategies
The general synthetic pathway for the stepwise functionalization begins with the protection of the amino group of 4-chloroanthranilic acid with a Boc group. This is a common strategy in organic synthesis to prevent unwanted side reactions of the amine functionality in subsequent steps. organic-chemistry.org The reaction typically involves treating the anthranilic acid derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Following the successful N-Boc protection, the next key step is the N-methylation of the resulting N-Boc-4-chloroanthranilic acid. A variety of methylating agents can be employed for this transformation. researchgate.net The choice of methylating agent and reaction conditions is crucial to ensure selective methylation of the nitrogen atom without affecting the carboxylic acid group or the Boc protecting group. Common reagents for this step include methyl iodide (CH₃I) in the presence of a non-nucleophilic base such as sodium hydride (NaH). researchgate.net
Table 1: Stepwise Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1. N-Boc Protection | 4-chloroanthranilic acid | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), Acetonitrile | N-Boc-4-chloroanthranilic acid |
| 2. N-Methylation | N-Boc-4-chloroanthranilic acid | Methyl iodide (CH₃I), Sodium hydride (NaH), Tetrahydrofuran (THF) | This compound |
This stepwise methodology offers a reliable route to this compound, with the advantage of well-defined reaction intermediates that can be characterized to ensure the success of each transformation.
One-Pot Reaction Sequences for Enhanced Efficiency
One-pot syntheses are highly desirable in chemical manufacturing as they can reduce reaction time, minimize waste, and decrease operational costs by avoiding the isolation of intermediates. nih.gov For the synthesis of this compound, a one-pot approach would involve the sequential addition of reagents for both N-Boc protection and N-methylation in a single reaction vessel.
A hypothetical one-pot synthesis could commence with the N-Boc protection of 4-chloroanthranilic acid as described in the stepwise method. After the completion of this initial step, the methylating agent and a suitable base could be directly introduced into the reaction mixture. The success of such a sequence is highly dependent on the compatibility of the reagents and the reaction conditions.
While specific one-pot protocols for this compound are not extensively detailed in the literature, general methods for one-pot amidation and subsequent modifications of N-protected amines provide a conceptual framework. nih.gov For instance, after the in-situ formation of N-Boc-4-chloroanthranilic acid, the addition of a methylating agent could proceed. Careful selection of the base for the methylation step is critical to avoid any undesired side reactions, such as the deprotonation of the carboxylic acid, which could interfere with the N-methylation.
Table 2: Conceptual One-Pot Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 4-chloroanthranilic acid | 1. Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA) in a suitable solvent (e.g., THF) | This compound |
| 2. Addition of Methylating Agent (e.g., CH₃I) and a second base (e.g., NaH) to the same pot |
The development of an efficient one-pot synthesis for this compound would represent a significant improvement in the synthetic accessibility of this compound, aligning with the principles of green chemistry by improving atom economy and reducing solvent and energy consumption.
Advanced Chemical Reactivity and Mechanistic Investigations of N Boc N Methyl 4 Chloroanthranilic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for synthetic modification, enabling the formation of esters, amides, and participation in various coupling reactions upon activation.
The conversion of the carboxylic acid to esters and amides is fundamental to its utility. These transformations are typically high-yielding and proceed under well-established conditions.
Esterification: The carboxylic acid can be readily converted to its corresponding methyl or ethyl esters. Common methods include reaction with an alkyl halide (e.g., methyl iodide) in the presence of a non-nucleophilic base like potassium carbonate, or through acid-catalyzed esterification (Fischer esterification) with the corresponding alcohol. For more complex alcohols, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. A convenient method for preparing methyl esters involves the use of trimethylchlorosilane in methanol (B129727) at room temperature, which offers mild conditions and good to excellent yields. nih.govresearchgate.net
Amidation: The formation of an amide bond is a critical transformation. This is typically achieved by activating the carboxylic acid followed by the addition of a primary or secondary amine. Peptide coupling reagents are frequently used for this purpose. The N-Boc protecting group is stable under these conditions, allowing for selective reaction at the carboxylic acid. A one-pot synthesis of amides from N-Boc-protected amines has been described, which proceeds through an in-situ generated isocyanate intermediate that reacts with a Grignard reagent. nih.gov Another approach involves the use of dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl2) and imidazole, which mediate the amidation of amino acids by activating the carboxy group while simultaneously protecting the α-amino group. organic-chemistry.org
| Transformation | Reagents & Conditions | Product Type |
| Esterification | 1. Alkyl halide (e.g., CH₃I), K₂CO₃, Acetone2. H₂SO₄ (cat.), ROH, heat3. Trimethylchlorosilane, Methanol, RT | Alkyl Ester |
| Amidation | 1. Coupling Agent (e.g., DCC, EDC), R¹R²NH, DCM2. MTFPSCl₂, Imidazole, R¹R²NH | N,N-disubstituted Amide |
Beyond simple ester and amide formation, the carboxylic acid moiety of n-Boc-n-methyl-4-chloroanthranilic acid can be activated to participate in more complex coupling reactions, particularly for the synthesis of heterocyclic structures. For instance, substituted anthranilic acids are key precursors in the construction of quinazolinones. In these syntheses, the carboxylic acid is activated in situ, often using reagents like methanesulfonyl chloride (MsCl) in the presence of a non-basic reagent like N-methylimidazole (NMI). nih.gov This generates a highly reactive mixed anhydride (B1165640) or acyl imidazolium (B1220033) intermediate, which then readily undergoes nucleophilic attack by an amine, initiating a cascade of reactions that ultimately leads to the formation of the quinazolinone ring system. The presence of copper(II) chloride has been shown to be essential in some protocols to preserve enantiomeric purity during these transformations. nih.gov
| Reaction Type | Activating Agent | Key Intermediate | Application Example |
| Heterocycle Synthesis | Methanesulfonyl chloride (MsCl) / N-methylimidazole (NMI) | Mixed Anhydride / Acyl Imidazolium | Synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones nih.gov |
Transformations at the Chloro-Substituted Aromatic Ring
The chloro substituent on the aromatic ring serves as a versatile handle for introducing molecular complexity through various substitution and cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a powerful method for replacing aryl halides with nucleophiles. The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate (a Meisenheimer complex). pressbooks.pub A key requirement for a facile SNAr reaction is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chloro atom). pressbooks.publibretexts.org
In this compound, the chloro group is para to the N-Boc-n-methyl group and ortho to the carboxylic acid.
Carboxylic Acid (-COOH): This group is electron-withdrawing and is positioned ortho to the chlorine, which would activate the ring towards SNAr and help stabilize the negative charge in the Meisenheimer intermediate.
N-Boc-n-methyl (-N(Boc)CH₃): This protected amino group is electron-donating, which deactivates the ring towards nucleophilic attack.
The viability of SNAr at the C4 position is therefore dependent on the balance of these opposing electronic effects. While the ortho-carboxylic acid provides activation, the para-protected amine provides deactivation, making SNAr reactions on this substrate potentially challenging compared to rings bearing multiple strong electron-withdrawing groups like nitro groups. libretexts.org
Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for C-C and C-N bond formation involving aryl halides. nih.gov The chloro group on this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C4 position.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. beilstein-journals.orgnih.gov It provides a direct route to synthesize N-aryl anthranilic acid derivatives, which are important pharmacophores. researchgate.netnih.gov
Heck Coupling: This reaction forms a C-C bond between the aryl chloride and an alkene, leading to the formation of a substituted styrene (B11656) derivative.
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, typically using both palladium and copper catalysts, to install an alkynyl group at the C4 position.
These reactions are highly valued for their functional group tolerance, allowing the N-Boc and carboxylic acid moieties to remain intact during the coupling process. nih.govnsf.gov
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |
| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | C(aryl)-C(R) | Pd(OAc)₂, SPhos, K₂CO₃ |
| Buchwald-Hartwig | Amine (R¹R²NH) | C(aryl)-N(R¹R²) | Pd₂(dba)₃, BINAP, NaOt-Bu |
| Heck | Alkene (CH₂=CHR) | C(aryl)-C(vinyl) | Pd(OAc)₂, PPh₃, Et₃N |
| Sonogashira | Alkyne (R-C≡CH) | C(aryl)-C(alkynyl) | Pd(PPh₃)₂Cl₂, CuI, Et₃N |
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the π-system of the benzene (B151609) ring. The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. libretexts.org In this compound, the three substituents exert competing influences on the two available positions for substitution (C5 and C3).
N-Boc-n-methyl group (-N(Boc)CH₃) at C2: This is a strongly activating, ortho, para-directing group. It directs incoming electrophiles to C4 (blocked by Cl) and C6. Due to steric hindrance from the adjacent N-Boc-n-methyl group, substitution at C3 is less favored than at C5.
Chloro group (-Cl) at C4: This is a deactivating, ortho, para-directing group. It directs incoming electrophiles to C3 and C5.
Carboxylic acid group (-COOH) at C1: This is a deactivating, meta-directing group. It directs incoming electrophiles to C3 and C5.
Considering these effects in concert:
Position C5: Substitution at this position is favored by all three groups (ortho to -Cl, meta to -COOH, and para to the activating -N(Boc)CH₃ group, though the latter is a C6 direction). The directing vectors from the chloro and carboxylic acid groups strongly align towards C5.
Position C3: Substitution here is also favored by the chloro and carboxylic acid groups. However, it is ortho to the sterically bulky and activating N-Boc-n-methyl group, which may lead to a mixture of products or be disfavored.
| Substituent | Position | Electronic Effect | Directing Effect | Preferred Positions |
| -COOH | C1 | Deactivating | meta | C3, C5 |
| -N(Boc)CH₃ | C2 | Activating | ortho, para | C6 (C4 is blocked) |
| -Cl | C4 | Deactivating | ortho, para | C3, C5 |
Reactivity and Stability of the N-Boc-N-methyl Amine Functionality
The N-Boc-N-methyl amine group in this compound presents a unique combination of steric and electronic features that dictate its reactivity. The Boc group, a bulky tert-butyl carbamate (B1207046), effectively shields the nitrogen atom, rendering it less nucleophilic. This steric hindrance, coupled with the electron-withdrawing nature of the carbamate, significantly stabilizes the amine, making it resistant to a variety of nucleophilic and basic conditions. researchgate.net The presence of the N-methyl group further modulates the electronic environment and steric accessibility of the nitrogen.
The stability of the N-Boc group is a key feature, allowing for selective transformations at other positions of the molecule without disturbing the protected amine. It is generally stable to catalytic hydrogenation and resistant to basic and nucleophilic attacks, which allows for orthogonal protection strategies in multi-step syntheses. researchgate.netorganic-chemistry.org
The removal of the N-Boc group, or deprotection, is most commonly achieved under acidic conditions. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.
A variety of acidic reagents can be employed for this transformation, with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) being one of the most common methods. researchgate.netresearchgate.net Other strong acids such as hydrochloric acid (HCl) in dioxane or ethyl acetate, sulfuric acid, and methanesulfonic acid are also effective. researchgate.netnih.govnih.gov The choice of acid and solvent can influence the reaction rate and selectivity, particularly in the presence of other acid-labile functional groups.
The kinetics of N-Boc deprotection can be complex and are influenced by several factors including the acid concentration, the nature of the substrate, and the solvent. Studies on similar Boc-protected amines have shown that the reaction rate can exhibit a second-order dependence on the concentration of strong acids like HCl. researchgate.netnih.gov This suggests a mechanism where a second molecule of the acid participates in the rate-determining step, likely by assisting in the departure of the tert-butyl cation. In contrast, deprotection with an acid like TFA may show a different kinetic profile. researchgate.netnih.gov
For this compound, the presence of the electron-withdrawing chloro and carboxylic acid groups on the aromatic ring is expected to influence the electronic density on the nitrogen atom of the carbamate. This can affect the ease of protonation and the subsequent cleavage of the Boc group. Furthermore, the N-methyl group can impact the conformation of the carbamate and its susceptibility to acid-catalyzed cleavage.
Alternative, milder methods for N-Boc deprotection have also been developed to accommodate sensitive substrates. These include the use of Lewis acids such as TMSI, TMSOTf, TiCl4, SnCl4, AlCl3, and ZnBr2. semanticscholar.org Thermolytic cleavage at high temperatures offers a reagent-free deprotection method. researchgate.net Additionally, methods employing oxalyl chloride in methanol have been reported as a mild and efficient means of removing the N-Boc group. nih.gov
The following table summarizes various deprotection strategies applicable to N-Boc protected amines:
| Reagent/Condition | Solvent(s) | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to room temperature | Common and effective, but harsh. researchgate.netresearchgate.net |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | 0 °C to room temperature | Widely used, can show second-order kinetics. researchgate.netnih.gov |
| Sulfuric Acid (H₂SO₄) | t-BuOAc | Room temperature | Strong acid, effective for robust substrates. semanticscholar.org |
| Methanesulfonic Acid (MsOH) | t-BuOAc-CH₂Cl₂ | Room temperature | Strong acid, similar to H₂SO₄. semanticscholar.org |
| Lewis Acids (e.g., TMSI, TiCl₄) | Dichloromethane (DCM) | Varies with Lewis acid | Milder conditions for acid-sensitive substrates. semanticscholar.org |
| Thermal Deprotection | High-boiling solvents or neat | High temperatures (e.g., 150 °C) | Reagent-free, useful for certain substrates. researchgate.net |
| Oxalyl Chloride | Methanol | Room temperature | Mild conditions, suitable for sensitive molecules. nih.gov |
While this compound itself is achiral, its derivatives, particularly those synthesized from chiral precursors or those that undergo reactions to create stereocenters, raise important questions about stereochemical control. The N-Boc-N-methyl group can play a significant role in directing the stereochemical outcome of reactions at adjacent positions.
In the context of derivatives of this compound that may possess a chiral center, for instance, at the α-position to a carbonyl group derived from the carboxylic acid, the bulky N-Boc-N-methyl moiety can exert significant steric influence. This can control the facial selectivity of nucleophilic attack on a neighboring prochiral center.
Research on other N-Boc protected systems, such as N-Boc-amino acids, has demonstrated excellent preservation of enantiomeric purity during various transformations. nih.gov For example, in peptide coupling reactions, the N-Boc group is known to suppress racemization of the activated amino acid residue. The mechanism for this is believed to involve the formation of a stable oxazolone (B7731731) intermediate that is less prone to tautomerization and subsequent loss of stereochemical integrity.
Should a chiral center be present in a derivative of this compound, the deprotection of the N-Boc group under acidic conditions is generally not expected to affect the stereochemistry at that center, provided the center is not labile to acid-catalyzed epimerization. The reaction conditions for deprotection are typically mild enough to avoid racemization of robust stereocenters.
Sophisticated Characterization and Spectroscopic Analysis of N Boc N Methyl 4 Chloroanthranilic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of n-Boc-n-methyl-4-chloroanthranilic acid by mapping the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the N-methyl group, and the tert-butoxycarbonyl (Boc) protecting group. The carboxylic acid proton often presents as a broad singlet at a significantly downfield chemical shift (>10 ppm), which may be exchangeable with D₂O. The aromatic region will display a characteristic splitting pattern for the three protons on the substituted benzene (B151609) ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals include two carbonyl carbons (one from the carboxylic acid and one from the Boc group), carbons of the aromatic ring, the N-methyl carbon, and the carbons of the Boc group (the quaternary carbon and the three equivalent methyl carbons). The positions of the aromatic carbon signals are influenced by the chloro, carboxylic acid, and N-Boc-methylamino substituents.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further confirm the structure. A COSY spectrum would establish the coupling relationships between adjacent aromatic protons, while an HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, such as the N-methyl protons to the N-methyl carbon and the aromatic protons to their respective ring carbons.
Predicted NMR Data Tables
¹H NMR (400 MHz, CDCl₃) Predicted Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.0-8.1 | d | 1H | Ar-H |
| ~7.4-7.5 | dd | 1H | Ar-H |
| ~7.3-7.4 | d | 1H | Ar-H |
| ~3.2 | s | 3H | N-CH₃ |
| ~1.5 | s | 9H | C(CH₃)₃ |
¹³C NMR (101 MHz, CDCl₃) Predicted Data
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~170-172 | COOH |
| ~153-155 | N-C=O (Boc) |
| ~140-142 | Ar-C |
| ~135-137 | Ar-C |
| ~131-133 | Ar-C |
| ~128-130 | Ar-C |
| ~125-127 | Ar-C |
| ~123-125 | Ar-C |
| ~81-83 | C (CH₃)₃ |
| ~35-37 | N-CH₃ |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₃H₁₆ClNO₄), the molecular weight is 285.73 g/mol .
Molecular Ion: In techniques like Electrospray Ionization (ESI), the compound is expected to be observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2] peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Fragmentation Analysis: Tandem MS (MS/MS) experiments reveal characteristic fragmentation pathways. A prominent fragmentation route for N-Boc protected compounds is the loss of the Boc group or its components. Common neutral losses include the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). Other significant fragmentations for this molecule would involve the loss of the carboxylic acid group (-COOH, 45 Da) and alpha-cleavage adjacent to the amine. libretexts.org
Predicted Mass Spectrometry Data
| m/z | Assignment |
|---|---|
| 286/288 | [M+H]⁺ |
| 284/286 | [M-H]⁻ |
| 230/232 | [M+H - C₄H₈]⁺ |
| 186/188 | [M+H - C₅H₈O₂]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation.
The IR spectrum of this compound is expected to display several characteristic absorption bands:
Carboxylic Acid: A very broad O-H stretching band is anticipated in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. pressbooks.publibretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700-1720 cm⁻¹. libretexts.org
Boc Group: The carbonyl (C=O) of the tert-butoxycarbonyl (carbamate) group will show a strong absorption band, typically between 1680-1700 cm⁻¹.
Aromatic Ring: C-H stretching vibrations for the aromatic ring are expected just above 3000 cm⁻¹, while C=C in-ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. vscht.cz
Alkyl Groups: C-H stretching from the N-methyl and Boc groups will be observed in the 2850-3000 cm⁻¹ range. libretexts.org
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 3300-2500 | Strong, Broad | O-H Stretch (Carboxylic Acid) |
| ~2980 | Medium | C-H Stretch (Alkyl) |
| ~1710 | Strong | C=O Stretch (Carboxylic Acid) |
| ~1690 | Strong | C=O Stretch (Boc Carbamate) |
| 1600-1450 | Medium-Weak | C=C Stretch (Aromatic) |
| ~1300 | Medium | C-O Stretch |
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. While specific crystallographic data for this compound is not widely published, its solid-state structure can be predicted based on related N-aryl anthranilic acid derivatives. nih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| 4-chlorobenzoic acid |
Theoretical and Computational Chemistry Approaches to N Boc N Methyl 4 Chloroanthranilic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. Methods like Density Functional Theory (DFT) are frequently employed to model electron distribution, molecular orbitals, and reactivity descriptors.
For n-Boc-n-methyl-4-chloroanthranilic acid, DFT calculations can elucidate the influence of its substituent groups—the electron-withdrawing chlorine atom, the carboxylic acid, and the bulky, electron-donating N-Boc-n-methyl group—on the aromatic ring. These calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight regions susceptible to electrophilic or nucleophilic attack.
A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an important indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. In substituted anthranilic acids, these orbitals are typically distributed across the aromatic system, and their energies are modulated by the electronic effects of the substituents.
Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Calculated at B3LYP/6-31G(d) level)
| Descriptor | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Indicates overall molecular polarity |
Molecular Modeling and Dynamics Simulations for Conformational Landscape Exploration
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of such molecules. nih.govnih.gov
The structure of this compound features several rotatable single bonds, leading to significant conformational flexibility. Key rotations include:
The C-N bond between the aromatic ring and the nitrogen atom.
The N-C(O) bond of the Boc carbamate (B1207046) group. science.govnih.govresearchgate.net
The C-C bond between the aromatic ring and the carboxylic acid group.
Molecular mechanics force fields can be used to calculate the potential energy of the molecule as a function of its geometry. nih.gov By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped. This helps identify low-energy, stable conformers and the energy barriers that separate them.
Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time, often in the presence of a solvent. tandfonline.comtandfonline.comacs.org An MD simulation can reveal how the molecule samples different conformations, the timescales of these conformational changes, and the influence of the environment on its preferred shapes. rsc.orgnih.gov This is crucial for understanding how the molecule might adapt its shape upon binding to a biological target.
Table 2: Hypothetical Rotational Energy Barrier around the N-C(O) Amide Bond
| Dihedral Angle (ω) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0° | 0.0 | Planar (syn-periplanar) - Ground State |
| 90° | 16.5 | Perpendicular - Transition State |
| 180° | 2.5 | Planar (anti-periplanar) - Metastable State |
Ligand-Target Docking Studies for Biological Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. nih.govtamu.edu This method is instrumental in drug discovery for identifying potential biological targets and hypothesizing mechanisms of action. nih.govdiva-portal.org
The process involves generating a three-dimensional model of this compound and computationally placing it into the binding site of a target protein. Scoring functions are then used to estimate the strength of the interaction, providing a rank for different binding poses. tamu.edu The results can predict key interactions, such as hydrogen bonds between the carboxylic acid or carbamate carbonyl and receptor residues, or hydrophobic interactions involving the aromatic ring and tert-butyl group.
Derivatives of anthranilic acid have been investigated as ligands for various targets, including nuclear receptors like the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptors (PPARs). nih.gov Docking studies of this compound into the ligand-binding domain of such receptors could predict its potential as an agonist or antagonist. The predicted binding mode can guide the design of new derivatives with improved potency or selectivity. mdpi.comnih.gov
Table 3: Hypothetical Docking Results for this compound against a Protein Target
| Protein Target | Docking Score (kcal/mol) | Predicted Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| PPARδ Ligand Binding Domain | -8.5 | His323, Tyr473 | Hydrogen Bond with Carboxylic Acid |
| Arg284 | Salt Bridge with Carboxylic Acid | ||
| Ile341, Leu469 | Hydrophobic Interaction with Phenyl Ring |
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry is a vital tool for elucidating reaction mechanisms by mapping the entire energy profile of a chemical transformation. This involves calculating the structures and energies of reactants, intermediates, products, and, most importantly, the transition states that connect them.
A reaction of significant relevance for this compound is the removal of the N-Boc protecting group. wikipedia.org This is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA). total-synthesis.com The accepted mechanism involves protonation of the Boc group's carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine. total-synthesis.com
Transition state calculations, using methods like DFT, can locate the high-energy transition state structure for the key fragmentation step. By comparing the energy of the transition state to that of the protonated reactant, the activation energy (ΔG‡) for the reaction can be determined. This provides a quantitative measure of the reaction's kinetic feasibility. Such calculations can confirm the proposed mechanism and explore the electronic effects of the chloro- and methyl-substituents on the deprotection rate. researchgate.netnih.gov
Table 4: Hypothetical Calculated Energies for the N-Boc Deprotection Pathway
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactant + H+ | Protonated N-Boc compound | 0.0 |
| TS1 | Transition state for C-O bond cleavage | +15.2 |
| Intermediate | t-butyl cation + carbamic acid | +5.4 |
| Product | Free amine + CO2 + isobutene | -10.8 |
Applications of N Boc N Methyl 4 Chloroanthranilic Acid As a Versatile Building Block in Complex Chemical Syntheses
Role in Heterocyclic Synthesis
The sterically and electronically defined nature of n-Boc-n-methyl-4-chloroanthranilic acid makes it an excellent starting material for the synthesis of various heterocyclic systems. The presence of the carboxylic acid and the N-methylamino group provides two key points of reactivity for cyclization reactions, while the chloro substituent and the Boc-protecting group offer opportunities for further functionalization and controlled reactivity.
Access to Quinazolinone and Quinazoline Scaffolds
One of the most significant applications of substituted anthranilic acids, including the n-Boc-n-methyl-4-chloro derivative, is in the synthesis of quinazolinones and quinazolines. These scaffolds are prevalent in a vast number of natural products and are central to many medicinal chemistry programs. nih.gov
A particularly effective method for the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones involves a one-pot, three-component protocol. This procedure integrates an anthranilic acid, an N-Boc-amino acid, and an amine in the presence of methanesulfonyl chloride, N-methylimidazole, and copper(II) chloride. nih.gov This copper-mediated approach is lauded for its mild reaction conditions and its ability to preserve the enantiomeric purity of the chiral amino acid component, which is a significant challenge in quinazolinone synthesis. nih.gov The use of substituted anthranilic acids in this protocol is well-tolerated, allowing for the generation of a diverse library of quinazolinone intermediates. nih.gov These intermediates are valuable in the synthesis of high-profile molecules, including several PI3K inhibitor drugs. nih.gov
The general synthetic strategy allows for the variation of substituents on the anthranilic acid core, which can influence the reaction yield. For instance, electron-withdrawing groups on the anthranilic acid can increase its susceptibility to nucleophilic attack, potentially improving reaction outcomes. researchgate.net The N-Boc protecting group in these quinazolinone products can be subsequently removed to allow for further elaboration of the molecule. acs.org
| Reagent/Catalyst | Role in Synthesis | Reference |
| Methanesulfonyl Chloride | Activating agent for the carboxylic acid | nih.gov |
| N-Methylimidazole | Base and nucleophilic catalyst | nih.gov |
| Copper(II) Chloride | Lewis acid catalyst, preserves enantiopurity | nih.gov |
Construction of Polycyclic and Fused Ring Systems
The fundamental reactivity of this compound in forming the quinazolinone core can be extended to the construction of more complex polycyclic and fused ring systems. By choosing appropriate reaction partners that contain additional reactive functionalities, subsequent intramolecular cyclizations can be orchestrated to build additional rings onto the quinazolinone scaffold.
For example, anthranilic acid derivatives can be condensed with chloro-acyl chlorides to form N-acyl-anthranilic acids. These intermediates can then be cyclized to benzoxazinones, which upon reaction with dinucleophiles, can lead to the formation of tricyclic quinazolinone derivatives. nih.gov While not explicitly demonstrated with this compound, its structure is amenable to such synthetic strategies. The N-methyl group would direct the initial acylation, and the resulting intermediate could be elaborated to form fused systems. Recent advances in the synthesis of 2,3-fused quinazolinones have highlighted various strategies, including transition-metal-catalyzed cyclizations and cascade reactions, which could potentially utilize appropriately functionalized derivatives of this compound.
Utilization in Peptide and Peptidomimetic Chemistry
The structural rigidity and defined stereochemistry of molecules derived from this compound make it an intriguing building block for peptide and peptidomimetic chemistry. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov
The N-methylated anthranilic acid core can be considered an unnatural amino acid analogue. The N-methylation of amino acids is a common strategy in peptidomimetic design as it can induce significant conformational changes in the peptide backbone, such as promoting the formation of specific secondary structures like β-turns. nih.gov The incorporation of N-methylated residues can also increase the basicity and decrease the polarity of the adjacent carbonyl group. nih.gov
While direct incorporation of this compound into a peptide chain via standard solid-phase peptide synthesis (SPPS) protocols would be challenging due to its aromatic nature and substitution pattern, it can serve as a scaffold to which peptide fragments are attached. The Boc protecting group is standard in peptide synthesis, allowing for selective deprotection and chain elongation. rsc.org The aromatic ring and its substituents can act as a conformational constraint, forcing the attached peptide chains into a specific orientation, which can be crucial for binding to biological targets.
| Structural Feature | Implication in Peptidomimetics |
| N-Methyl Group | Induces conformational constraints, can improve metabolic stability |
| Aromatic Ring | Provides a rigid scaffold for orienting peptide side chains |
| Boc Protecting Group | Compatible with standard peptide synthesis methodologies |
Precursor in the Synthesis of Natural Products and Analogues
Anthranilic acid and its derivatives are biosynthetic precursors to a wide range of alkaloids and other natural products. nih.gov Consequently, this compound serves as a valuable starting material for the laboratory synthesis of natural products and their analogues. The strategic placement of the chloro and N-methyl groups can mimic or influence the structure of naturally occurring compounds.
The quinazolinone framework, readily accessible from this building block, is found in numerous bioactive natural products. nih.gov Synthetic routes utilizing substituted anthranilic acids provide access to key intermediates for the total synthesis of these complex molecules. For instance, the efficient assembly of N-Boc-protected 2-alkylaminoquinazolin-4(3H)-ones provides a pathway to bioactive natural product derivatives. nih.gov
While a direct total synthesis of a natural product starting from this compound is not prominently documented in readily available literature, its potential is evident. The ability to construct a substituted quinazolinone core in a controlled manner is a critical step in the synthesis of many alkaloids. The chloro substituent could be retained in the final product or be replaced through various cross-coupling reactions to introduce further complexity and mimic the substitution patterns found in nature.
Development of Novel Reagents and Catalysts
The functional groups present in this compound also suggest its potential use in the development of novel reagents and catalysts. The anthranilic acid motif itself is known to coordinate to various transition metals through its carboxylate and amino functionalities, forming stable complexes. nih.gov
These metal complexes can exhibit catalytic activity. For example, rhodium complexes with N-phenylanthranilic acid ligands have been employed as catalysts for hydrogenation reactions. Similarly, complexes of other transition metals with anthranilic acid derivatives have been investigated for their catalytic and antipathogenic properties. nih.gov
By analogy, this compound could be used to synthesize chiral ligands for asymmetric catalysis. The N-Boc and N-methyl groups would modify the steric and electronic properties of the resulting metal complex, potentially influencing its catalytic efficiency and selectivity. The synthesis of such complexes would typically involve deprotonation of the carboxylic acid followed by coordination to a metal salt. nih.gov The resulting catalyst could then be employed in a variety of organic transformations. The development of such reagents and catalysts from readily available starting materials like this compound is an active area of chemical research.
Explorations in Biological and Medicinal Chemistry Research Utilizing N Boc N Methyl 4 Chloroanthranilic Acid Scaffolds
Design and Synthesis of Bioactive Analogues for Drug Discovery
The chemical structure of n-Boc-n-methyl-4-chloroanthranilic acid makes it an ideal scaffold for the synthesis of novel bioactive compounds. The Boc group protects the nitrogen atom, enabling chemists to selectively modify other parts of the molecule, such as the carboxylic acid group, without unintended reactions. This control is essential for systematically creating libraries of related compounds, or analogues, where each new molecule has a slight structural modification.
This systematic approach is fundamental to drug discovery. By synthesizing and testing a series of analogues, researchers can identify how specific structural changes affect the biological activity of the molecule. This process, known as establishing a structure-activity relationship (SAR), is critical for optimizing a compound's therapeutic properties. The this compound scaffold has been employed in the development of various heterocyclic amino acid-like building blocks, which are important in modern drug discovery. nih.gov The core anthranilic acid structure itself is a key component in numerous commercial drugs, highlighting the therapeutic potential of its derivatives. researchgate.net
Investigation of Anticancer and Antiproliferative Activities
Derivatives of anthranilic acid have been a significant focus of anticancer research. researchgate.netresearchgate.net Scientists have synthesized and evaluated numerous analogues for their ability to inhibit the growth of cancer cells (antiproliferative activity) and to kill them (cytotoxic activity).
Modulation of Cell Proliferation and Apoptosis Induction
A key strategy in cancer therapy is to halt uncontrolled cell division and to trigger programmed cell death, a process known as apoptosis, in malignant cells. Research has shown that certain analogues of anthranilic acid can act as initiators of apoptosis. researchgate.net For instance, studies on novel methyl anthranilate-based organodiselenide hybrids demonstrated significant cytotoxic effects against liver (HepG2) and breast (MCF-7) carcinoma cell lines. researchgate.net One particular compound, methyl 2-amino-5-(methylselanyl) benzoate, was found to be more cytotoxic to liver cancer cells than the standard anticancer drug Adriamycin. researchgate.net These findings underscore the potential of using the anthranilate scaffold to develop new agents that can selectively induce cell death in cancerous tissues.
Table 1: Antiproliferative Activities of Selected Organoselenium (OSe) Compounds Derived from an Anthranilate Scaffold
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| OSe 14 | HepG2 | 3.57 ± 0.1 |
| Adriamycin (Standard) | HepG2 | 4.50 ± 0.2 |
| OSe 5 | HepG2 | 7.08 ± 0.6 |
| OSe 15 | HepG2 | 6.48 ± 0.4 |
Data sourced from cytotoxicity studies on liver (HepG2) and breast (MCF-7) carcinoma cells. researchgate.net
Research into Selective Estrogen Receptor Modulators (SERMs) and Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors
The anthranilic acid framework has been identified as a "privileged structure" in the development of kinase inhibitors. wjgnet.com Kinases are enzymes that play a crucial role in cell signaling and growth, and their dysregulation is a hallmark of many cancers. The Epidermal Growth Factor Receptor (EGFR) is a specific type of tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. wjgnet.comdrugbank.com Consequently, it is a major target for cancer therapies. nih.govnih.gov Research has identified the anthranilic acid scaffold as a promising starting point for designing potent inhibitors of EGFR. wjgnet.com
While direct research linking this compound to Selective Estrogen Receptor Modulators (SERMs) is not extensively documented in available literature, the broader class of anthranilic acid derivatives has been explored as modulators for other nuclear receptors, which share some functional similarities with estrogen receptors. researchgate.netijper.org This suggests a potential, though not yet fully explored, avenue for future research.
Studies on Antimicrobial and Antiviral Properties
The search for new agents to combat infectious diseases is a global health priority, and anthranilic acid derivatives have shown promise in this area. researchgate.net Various compounds derived from this scaffold have been synthesized and tested against a range of pathogens.
Research has demonstrated that these derivatives can possess antibacterial and antifungal properties. researchgate.net For example, novel methyl anthranilate-based organodiselenide compounds have been evaluated for their antimicrobial effects. researchgate.net One derivative, methyl 2-amino-5-(methylselanyl) benzoate, exhibited antifungal activity comparable to the standard drug clotrimazole (B1669251) and also showed significant antibacterial activity against E. coli and S. aureus. researchgate.net Other studies have confirmed the antimicrobial potential of various anthranilic acid derivatives against both Gram-positive and Gram-negative bacteria. researchgate.net The antiviral characteristics of some derivatives have been linked to mechanisms such as the inhibition of HCV NS5B polymerase. researchgate.net
Table 2: Antimicrobial Activity of Selected Methyl Anthranilate Derivatives
| Compound | Microorganism | Inhibition Activity (%) |
|---|---|---|
| OSe 14 | C. albicans | 100 |
| Clotrimazole (Standard) | C. albicans | 100 |
| OSe 14 | E. coli | 91.3 |
| OSe 14 | S. aureus | 90.5 |
| OSe 15 | C. albicans | 91.7 |
| OSe 5 | C. albicans | 87.5 |
Data represents the percentage of growth inhibition against various microbial strains. researchgate.net
Exploration of Anti-inflammatory and Analgesic Effects
Anthranilic acid derivatives are well-established in the field of anti-inflammatory and analgesic (pain-relieving) research. researchgate.net In fact, this structural class includes well-known non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Research has focused on synthesizing new derivatives with improved efficacy and safety profiles.
Studies have shown that newly synthesized N-substituted anthranilic acid derivatives can exhibit potent anti-inflammatory activity. wjgnet.com In one study, certain brominated anthranilic acid derivatives showed inflammation inhibitory activity of up to 50.66%, which was more potent than the standard drug phenylbutazone (B1037) at the same dose. wjgnet.com The mechanism of action for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. ijper.orgresearchgate.net Further research into other derivatives has demonstrated significant analgesic effects in animal models. One study found a particular derivative to be more potent than aspirin (B1665792) and phenylbutazone in its analgesic activity.
Table 3: Anti-inflammatory Activity of N-Substituted Anthranilic Acid Derivatives
| Compound | Inflammation Inhibitory Activity (%) |
|---|---|
| 7b | 50.66 |
| 6'b | 47.56 |
| Phenylbutazone (Standard) | 45.52 |
Activity measured at a dose of 50 mg/kg p.o. wjgnet.com
Research into Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Dipeptidyl peptidase-IV (DPP-IV) is a serine exopeptidase enzyme that plays a critical role in glucose metabolism. nih.gov It inactivates incretin (B1656795) hormones like GLP-1, which are responsible for stimulating insulin (B600854) secretion. nih.gov Inhibiting the DPP-IV enzyme can therefore increase insulin levels and improve glucose control, making it an important therapeutic target for the management of type 2 diabetes. drugbank.comnih.gov
The development of DPP-IV inhibitors is an active area of pharmaceutical research. nih.gov While specific studies focusing on derivatives of this compound as DPP-IV inhibitors are not prominent, the broader chemical class to which it belongs is being investigated for this purpose. The structural features of anthranilic acids can be adapted to fit into the active site of the DPP-IV enzyme. A general strategy in developing selective DPP inhibitors involves modifying a core chemical motif to enhance affinity and selectivity for the target enzyme. Given its versatility as a chemical building block, the this compound scaffold represents a potential starting point for the design and synthesis of novel DPP-IV inhibitors.
While the versatile nature of anthranilic acid derivatives suggests their potential utility in various therapeutic areas, current scientific literature does not provide specific examples of this compound being directly utilized as a scaffold in the development of Central Nervous System (CNS) therapeutics, including compounds related to Alzheimer's disease.
Anthranilic acid and its analogues are recognized as important pharmacophores and building blocks in medicinal chemistry. mdpi.com Their derivatives have been investigated for a range of biological activities, and some have applications in neuroprotection by modulating pathways associated with neurodegeneration. mdpi.com The general class of compounds is known to serve as a foundational framework for various drugs. mdpi.com
In the broader context of Alzheimer's drug discovery, research often focuses on developing molecules that can target key pathological features of the disease, such as the aggregation of amyloid-beta peptides and the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The development of novel molecular scaffolds is a critical aspect of this research, aiming to create new chemical entities with improved efficacy and pharmacokinetic properties. nih.govresearchgate.net
The Boc (tert-butyloxycarbonyl) protecting group, present in this compound, is a common tool in organic synthesis, particularly in peptide and medicinal chemistry. chemimpex.com It allows for the controlled, stepwise synthesis of complex molecules. chemimpex.com This functional group facilitates the use of the core anthranilic acid structure as a scaffold for further chemical modification.
Although direct applications of this compound in CNS therapeutics are not documented in the available research, the structural motifs it contains are relevant to the field. The exploration of new chemical scaffolds is a continuous effort in the quest for effective treatments for neurodegenerative disorders like Alzheimer's disease. nih.gov Future research may yet uncover a role for this specific compound or its close derivatives in the development of novel CNS-acting agents.
Data Table
As there is no specific research data available on the use of this compound scaffolds for anti-Alzheimer's related compounds, a data table with research findings cannot be generated.
Future Prospects and Emerging Research Avenues for N Boc N Methyl 4 Chloroanthranilic Acid
Development of Green and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of n-Boc-n-methyl-4-chloroanthranilic acid is no exception. Current research trends for related compounds focus on minimizing environmental impact and enhancing efficiency.
Bio-based Production: A significant emerging avenue is the shift from petroleum-based precursors to renewable biological sources. mdpi.compili.bio Research into the microbial biosynthesis of anthranilic acid using engineered microorganisms presents a sustainable alternative to traditional chemical synthesis. mdpi.com This approach, which utilizes simple carbohydrates as a starting point, can reduce reliance on fossil fuels and mitigate environmental pollution. mdpi.compili.bio Future work will likely focus on adapting these biosynthetic pathways to produce specifically substituted anthranilic acids.
Greener Reaction Conditions: Methodologies such as ultrasonic and microwave irradiation are being explored for the synthesis of anthranilic acid derivatives to reduce reaction times and energy consumption. ekb.eg Furthermore, the development of metal-free, acid-catalyzed reactions represents a move towards more environmentally benign synthetic processes. acs.org The application of these techniques to the synthesis of this compound could lead to more sustainable production methods.
Atom Economy and Waste Reduction: Future synthetic strategies will prioritize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. The use of N-Carboxyanhydrides (NCAs) in amide synthesis, which releases only carbon dioxide as a byproduct, exemplifies this trend and could be adapted for derivatizing the anthranilic acid core. researchgate.netscribd.com
| Green Chemistry Approach | Potential Application to this compound | Reference |
| Microbial Biosynthesis | Engineering metabolic pathways to produce the chloro-substituted anthranilic acid core. | mdpi.com |
| Microwave/Ultrasonic Irradiation | Accelerating key reaction steps in the synthesis to reduce energy use. | ekb.eg |
| Metal-Free Catalysis | Employing acid catalysts for amination steps to avoid heavy metal waste. | acs.org |
| N-Carboxyanhydride (NCA) Chemistry | Efficiently forming amide bonds with minimal byproducts. | researchgate.net |
Integration into Automated and High-Throughput Synthesis Platforms
The structural attributes of this compound make it an ideal candidate for integration into modern, high-throughput discovery platforms, particularly in the field of medicinal chemistry.
Solid-Phase Synthesis: The carboxylic acid group provides a convenient handle for attachment to a solid support or polymer resin. This enables the use of solid-phase synthesis techniques, which are readily automated and allow for the rapid purification of intermediates by simple filtration. nih.gov This approach is highly efficient for creating large libraries of related compounds for screening.
Combinatorial Chemistry: As a "privileged" scaffold, the anthranilic acid core is a foundational structure for generating large compound libraries. nih.govresearchgate.net By systematically reacting the carboxylic acid and, after deprotection, the amine group with a diverse set of reactants, vast libraries of molecules can be synthesized. Automated platforms can facilitate this process, accelerating the identification of hits and leads in drug discovery paradigms. nih.govnih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters and can enhance the safety and scalability of chemical processes. The synthesis of anthranilic acid derivatives is adaptable to flow chemistry, which can lead to higher yields and purity, making it a promising avenue for the industrial-scale production of this compound and its derivatives.
Exploration in Materials Science and Polymer Chemistry
While traditionally viewed as a building block for pharmaceuticals, the anthranilic acid scaffold is gaining attention in materials science, particularly in the development of functional polymers. mdpi.com
Conducting Polymers: Anthranilic acid can be polymerized to form polyanthranilic acid (PAA), a conducting polymer with properties that can be superior to its parent polymer, polyaniline. mdpi.comresearchgate.net The carboxylic acid group improves solubility and allows for post-polymerization modification. researchgate.net The inclusion of a chloro-substituent and N-methylation, as in this compound, could be used to fine-tune the electronic properties, solubility, and processability of the resulting polymers for applications in sensors, memory devices, and photovoltaics. mdpi.comresearchgate.net
Functional Composites: PAA and its copolymers are being investigated for use in composite materials. mdpi.comresearchgate.net These materials have shown promise in applications such as corrosion protection and the sequestration of metal ions for water treatment. mdpi.comresearchgate.net The specific substitutions on this compound could impart unique properties to such composites, enhancing their performance in specialized applications.
Liquid Crystals: Certain N-acyl derivatives of anthranilic acid have been shown to exhibit liquid crystalline properties. ucj.org.ua This opens up the possibility of using this compound as a precursor for novel liquid crystal materials with potential applications in displays and optical devices.
| Material Application | Role of Anthranilic Acid Scaffold | Potential Contribution of this compound | Reference |
| Conducting Polymers | Serves as a monomer (polyanthranilic acid). | The chloro and methyl groups can modify electronic properties and solubility. | mdpi.comresearchgate.net |
| Functional Composites | Provides a framework for corrosion protection and ion sequestration. | Substituents could enhance selectivity or durability. | mdpi.comresearchgate.net |
| Liquid Crystals | Forms the core of N-acyl derivatives with liquid crystalline phases. | Could be a precursor to new liquid crystal structures. | ucj.org.ua |
Advanced Biological Probes and Imaging Agents Development
The intrinsic fluorescence of the anthranilic acid molecule makes it an excellent platform for the development of advanced tools for biological research. acadiau.casigmaaldrich.com
Fluorescent Probes: Anthranilic acid and its derivatives are known to be sensitive environmental probes, with their fluorescence quantum yield often increasing significantly in non-polar environments. acadiau.caresearchgate.net This property can be exploited to design probes that light up in specific cellular compartments or upon binding to a target molecule. The specific substitutions on this compound could be used to modulate its spectroscopic properties, such as absorption and emission wavelengths, for multiplexed imaging applications. acadiau.ca
Bio-imaging Agents: Recent studies have demonstrated the application of anthranilic acid in bio-imaging, for example, in visualizing fungal mycelium. nih.govresearchgate.net By attaching targeting moieties to the anthranilic acid core, probes can be designed to selectively accumulate in specific cells or tissues. For instance, conjugation with phenylboronic acid has been explored for the selective detection of cancer cells, which often overexpress sialic acids. acadiau.caresearchgate.net this compound serves as a protected precursor that can be readily functionalized for such targeted imaging applications.
Glycan Tagging: In the field of glycomics, anthranilic acid is widely used as a fluorescent tag for the analysis of carbohydrates. acs.org While effective for detection, further functionalization can be challenging. Future research may focus on developing anthranilic acid derivatives that not only act as a fluorescent tag but also incorporate a linker for subsequent bioconjugation, enabling the preparation of glycan microarrays and neoglycoproteins. acs.org
Targeted Therapeutic Agent Discovery and Optimization
The anthranilic acid scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous approved drugs and serving as a starting point for the discovery of new therapeutic agents. nih.govijpsjournal.comekb.eg
Anti-inflammatory and Analgesic Agents: The most well-known therapeutic application of anthranilic acid derivatives is in non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid and flufenamic acid. wikipedia.orgacs.org The core structure of this compound is well-suited for the development of new anti-inflammatory and analgesic compounds with potentially improved efficacy or side-effect profiles. mdpi.com
Anticancer Agents: Numerous derivatives of anthranilic acid have been investigated for their anticancer activity. ijpsjournal.comekb.eg They have been shown to act through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression. nih.govresearchgate.net The specific substitution pattern of this compound makes it a valuable intermediate for synthesizing novel compounds to be screened for anticancer properties.
Antiviral and Antimicrobial Agents: The anthranilic acid scaffold has been explored for the development of agents against a range of pathogens. nih.govmdpi.com For example, derivatives have been identified that inhibit the hepatitis C virus (HCV) NS5B polymerase. nih.gov The versatility of the scaffold allows for the creation of diverse chemical libraries to screen for new antiviral and antimicrobial leads.
Metabolic Disorders: Molecules based on the anthranilic acid structure have shown promise in treating metabolic disorders such as diabetes. nih.govlongdom.org They have been investigated as inhibitors of advanced glycation end-product (AGE) formation and as agents that can improve blood glucose levels. longdom.orggoogle.com this compound provides a starting point for the synthesis of new candidates for the management of diabetes and its complications.
| Therapeutic Area | Mechanism/Application of Anthranilic Acid Derivatives | Reference |
| Inflammation | Basis for NSAIDs (fenamates). | wikipedia.orgacs.orgmdpi.com |
| Oncology | Induction of apoptosis, inhibition of signaling pathways. | nih.govresearchgate.netijpsjournal.comekb.eg |
| Infectious Diseases | Inhibition of viral polymerases (e.g., HCV NS5B). | nih.gov |
| Metabolic Disorders | Inhibition of advanced glycation end-products (AGEs). | longdom.orggoogle.com |
Q & A
Q. Table 1. Key Spectral Benchmarks for this compound
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| IR | 1700 cm⁻¹ (Boc C=O), 750 cm⁻¹ (C-Cl) | |
| ¹H-NMR (CDCl₃) | δ 1.4 (s, 9H, Boc), δ 3.1 (s, 3H, N-CH₃) | |
| ESI-MS | [M+H]⁺ = Theoretical mass ± 0.5 Da |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
